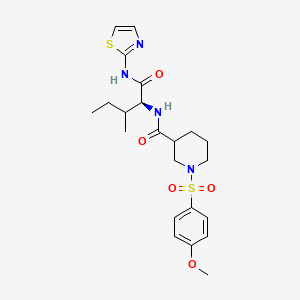
C22H30N4O5S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a cyanobenzene moiety. It has a molecular weight of 494.6274 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Scientific Research Applications
2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-methylbenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
- 2-{4-[(4-chlorobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
- 2-{4-[(4-fluorobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
Uniqueness
The uniqueness of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide lies in its specific structural features, such as the presence of the cyanobenzene moiety and the dioxothiolan ring, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C22H30N4O5S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O5S2/c1-4-15(2)19(21(28)25-22-23-11-13-32-22)24-20(27)16-6-5-12-26(14-16)33(29,30)18-9-7-17(31-3)8-10-18/h7-11,13,15-16,19H,4-6,12,14H2,1-3H3,(H,24,27)(H,23,25,28)/t15?,16?,19-/m0/s1 |
InChI Key |
MMEKXAOIGMUOLB-RJYAGPCLSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


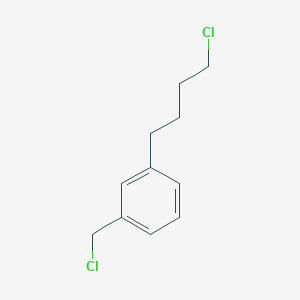
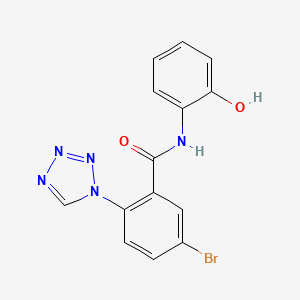
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)


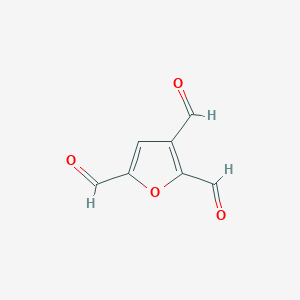

![5-(4-fluorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633319.png)

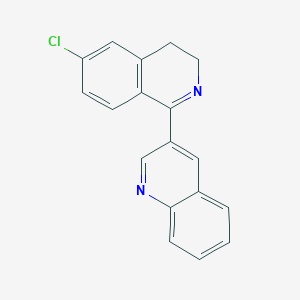

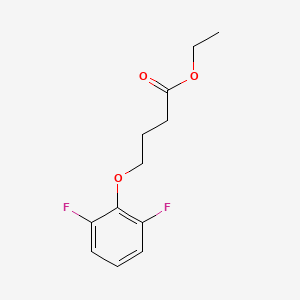

![1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B12633359.png)
